1-[3-(2-Oxo-2-phenylacetyl)fluoranthen-8-yl]-2-phenylethane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2-Oxo-2-phenylacetyl)fluoranthen-8-yl]-2-phenylethane-1,2-dione is a complex organic compound with a unique structure that combines fluoranthene and diketone moieties
Preparation Methods
The synthesis of 1-[3-(2-Oxo-2-phenylacetyl)fluoranthen-8-yl]-2-phenylethane-1,2-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluoranthene Core: The fluoranthene core can be synthesized through a series of cyclization reactions starting from simple aromatic precursors.
Introduction of the Diketone Moiety: The diketone functionality is introduced via Friedel-Crafts acylation, using reagents such as acetyl chloride or benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Final Coupling Step: The final step involves coupling the fluoranthene core with the diketone moiety under specific reaction conditions, such as refluxing in an appropriate solvent.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
1-[3-(2-Oxo-2-phenylacetyl)fluoranthen-8-yl]-2-phenylethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at specific positions on the aromatic rings, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents like dichloromethane or ethanol, and controlled temperatures.
Scientific Research Applications
1-[3-(2-Oxo-2-phenylacetyl)fluoranthen-8-yl]-2-phenylethane-1,2-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 1-[3-(2-Oxo-2-phenylacetyl)fluoranthen-8-yl]-2-phenylethane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.
Comparison with Similar Compounds
1-[3-(2-Oxo-2-phenylacetyl)fluoranthen-8-yl]-2-phenylethane-1,2-dione can be compared with other similar compounds, such as:
Fluoranthene Derivatives: These compounds share the fluoranthene core but differ in their functional groups, leading to variations in their chemical and biological properties.
Diketone Compounds: Compounds with diketone functionalities exhibit different reactivity and applications depending on their specific structures.
The uniqueness of this compound lies in its combined fluoranthene and diketone moieties, which confer distinct chemical and biological properties not found in other compounds.
Properties
IUPAC Name |
1-[3-(2-oxo-2-phenylacetyl)fluoranthen-8-yl]-2-phenylethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H18O4/c33-29(19-8-3-1-4-9-19)31(35)21-14-15-22-25-16-17-26(32(36)30(34)20-10-5-2-6-11-20)23-12-7-13-24(28(23)25)27(22)18-21/h1-18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KISFYETXGJGLDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC3=C(C=C2)C4=C5C3=CC=CC5=C(C=C4)C(=O)C(=O)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.